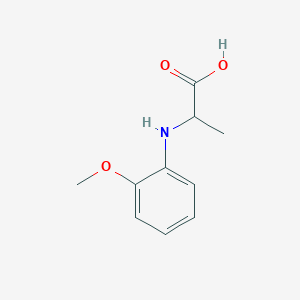

2-(2-Methoxy-phenylamino)-propionic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-(2-methoxyanilino)propanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-7(10(12)13)11-8-5-3-4-6-9(8)14-2/h3-7,11H,1-2H3,(H,12,13) |

InChI Key |

MGKMWHMZUCQCEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methoxy Phenylamino Propionic Acid and Its Derivatives

General Synthetic Strategies for Phenylamino-Propionic Acid Derivatives

General approaches to this class of compounds focus on creating the core phenylamino-propionic acid structure, often in its racemic form. These methods are valued for their robustness and applicability to a wide range of substrates.

Direct amination strategies involve the formation of the N-aryl bond in a single, efficient step, typically through transition-metal-catalyzed cross-coupling reactions. These methods are highly convergent and are central to modern organic synthesis.

Two of the most powerful methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone for C-N bond formation. openochem.orgnih.gov It involves the reaction of an aryl halide or pseudohalide (like a triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govnumberanalytics.com For the synthesis of the target compound's precursors, an ester of 2-aminopropionic acid (alanine) can be coupled with a 2-methoxyphenyl halide, such as 1-iodo-2-methoxybenzene or 1-bromo-2-methoxybenzene. The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or bulky biaryl phosphines like t-BuBrettPhos) to facilitate the catalytic cycle. acs.org The choice of base, solvent, and ligand is critical to achieving high yields and preventing racemization of the stereogenic center in the amino acid ester. acs.org

Ullmann Condensation: A classical method, the Ullmann reaction uses a copper catalyst to promote the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org Traditional Ullmann conditions required harsh reaction temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols utilize soluble copper(I) salts (e.g., CuI) with ligands such as 1,10-phenanthroline (B135089) or amino acids (like L-proline) to facilitate the reaction under much milder conditions. wikipedia.orgrsc.org This improved method allows for the N-arylation of amino acid esters with a variety of aryl halides to produce N-aryl amino acid derivatives. rsc.orgmdpi.com The reaction can often be performed at temperatures between 80-110°C, making it a viable alternative to palladium-catalyzed methods. rsc.org

Table 1: Comparison of Direct Amination Methodologies

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu powder) |

| Ligands | Bulky phosphines (e.g., Xantphos, BINAP) | Diamines, β-diketones, amino acids |

| Substrates | Aryl chlorides, bromides, iodides, triflates | Aryl iodides, bromides |

| Conditions | Generally milder temperatures (RT to 120°C) | Traditionally harsh, modern methods are milder |

| Scope | Very broad, high functional group tolerance | Can be sensitive to substrate electronics |

Esterification and Amidation Reactions

The carboxylic acid functional group in 2-(2-methoxy-phenylamino)-propionic acid is a versatile handle for creating various derivatives, primarily esters and amides. These reactions are fundamental transformations in organic chemistry.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The most direct is the Fischer-Speier esterification , where the acid is heated with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and water is typically removed to drive it to completion. rsc.org Alternatively, the acid can be converted to an ester under milder conditions by first activating the carboxyl group. This can be done by reacting the acid with a reagent like thionyl chloride (SOCl₂) to form an acyl chloride, which then readily reacts with an alcohol. Another common approach is using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N′-diisopropylcarbodiimide (DIC), often with a catalyst like 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol at room temperature. nih.gov

Amidation: The synthesis of amides from this compound follows similar principles. The carboxylic acid can be coupled directly with a primary or secondary amine using a coupling reagent. nih.gov Reagents like DIC, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are widely used to form the amide bond under mild conditions with high yields. researchgate.netacs.org A one-pot procedure often involves mixing the carboxylic acid, amine, and coupling agent in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). researchgate.net

Table 2: Common Reagents for Esterification and Amidation

| Reaction | Method | Reagents | Typical Conditions |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux |

| Acyl Halide Route | SOCl₂ or (COCl)₂, then Alcohol, Base | 0°C to RT | |

| Carbodiimide Coupling | Alcohol, DCC/DIC, DMAP (cat.) | RT | |

| Amidation | Carbodiimide Coupling | Amine, DCC/DIC, HOBt | RT |

| Peptide Coupling | Amine, HATU/PyBOP, DIPEA | RT | |

| Acyl Halide Route | SOCl₂ or (COCl)₂, then Amine, Base | 0°C to RT |

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). acs.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. numberanalytics.comnih.gov

In the context of synthesizing amino acid derivatives, PTC is particularly useful for the alkylation of glycine (B1666218) or alanine (B10760859) Schiff base esters. For instance, a glycine imine ester can be deprotonated by an aqueous base (like NaOH) and the resulting enolate is shuttled into the organic phase by the catalyst (e.g., tetrabutylammonium (B224687) bromide). There, it can react with an alkyl halide to form a new C-C bond. While this method is primarily for C-alkylation to build the amino acid side chain, the principles of PTC can also be applied to N-arylation reactions under certain conditions, enhancing reactivity and allowing the use of inorganic bases in a biphasic system. mdpi.com

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

For the synthesis of phenylamino-propionic acid derivatives, several green strategies can be employed:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or supercritical CO₂. Some amidation and esterification reactions have been successfully performed in water.

Catalysis: Employing catalytic processes, such as the Buchwald-Hartwig and Ullmann reactions, is inherently greener than using stoichiometric reagents. Developing recyclable catalysts, such as polymer-supported or heterogeneous catalysts, further improves the sustainability of these methods.

Energy Efficiency: Using alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Direct C-H functionalization and cross-dehydrogenative couplings are advanced strategies that offer high atom economy by avoiding the need for pre-functionalized substrates.

Biocatalysis: The use of enzymes (biocatalysts) can provide high selectivity under mild, aqueous conditions. For instance, nitrene transferase enzymes have been developed to catalyze the direct C-H amination of carboxylic acid esters to form α-amino esters, representing a cutting-edge green approach.

Asymmetric Synthesis of this compound and its Stereoisomers

Since this compound contains a stereocenter at the alpha-carbon, controlling its stereochemistry is crucial, particularly for biological applications. Asymmetric synthesis aims to produce a single enantiomer of the target molecule.

One of the most reliable methods for asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of α-amino acids, this strategy is well-established. A common approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For example:

Evans Oxazolidinones: Chiral oxazolidinones can be acylated with a bromoacetyl group, and the resulting imide is then alkylated. The bulky auxiliary effectively shields one face of the enolate, leading to highly diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary and reveals the enantiomerically enriched α-amino acid. This approach has been used to synthesize derivatives of 2-arylpropionic acids. nih.gov

Pseudoephedrine Amides: Pseudoephedrine can serve as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide. Deprotonation of the α-proton and subsequent reaction with an electrophile proceeds with high diastereoselectivity, guided by the chiral scaffold.

Sulfinyl Imines: Chiral N-sulfinyl groups can act as effective auxiliaries. A chiral glyoxylate-derived N-sulfinyl imine can serve as a radical acceptor, allowing for the stereoselective synthesis of unnatural α-amino acids with excellent diastereoselectivity. The sulfinyl group can be easily removed under mild acidic conditions to yield the final amino acid product.

Table 3: Selected Chiral Auxiliaries for Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Key Intermediate | Stereocontrol Mechanism | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Evans Oxazolidinone | N-Acyl Oxazolidinone | Steric hindrance from the auxiliary directs alkylation | >95:5 |

| Pseudoephedrine | N-Acyl Pseudoephedrine | Chelation-controlled enolate formation directs alkylation | >90:10 |

| N-Sulfinyl Group | N-Sulfinyl Imine | Directs nucleophilic addition or radical attack | >95:5 |

| Piperazinedione | Bislactim ether | Steric hindrance from groups on the chiral template | Varies with substrate |

Transition-Metal Catalyzed Enantioselective Routes

The synthesis of chiral α-aryl propionic acids, a class of compounds to which this compound belongs, has been significantly advanced through the use of transition-metal catalysis. These methods are prized for their ability to create stereogenic centers with high enantioselectivity.

Palladium-catalyzed reactions are prominent in the synthesis of 2-aryl propionic acids. mdpi.com A flexible two-step, one-pot procedure has been developed that involves a sequential palladium-catalyzed Heck coupling of an aryl bromide with ethylene (B1197577), followed by the hydroxycarbonylation of the resulting styrene (B11656) derivative. mdpi.com This cascade transformation demonstrates high regioselectivity and yields the desired products in good yields, circumventing the need for intermediate purification steps. mdpi.com The success of this methodology often hinges on the choice of ligand, with bulky bidentate phosphines and specialized ligands like neoisopinocampheyldiphenylphosphine (NISPCPP) showing excellent performance. mdpi.com

Iron-catalyzed enantioselective cross-coupling reactions have also emerged as a powerful strategy for synthesizing propionic acid anti-inflammatory compounds. jst.go.jp These methods are particularly attractive due to the low cost and low toxicity of iron compared to other transition metals like palladium. The development of chiral ligands compatible with iron catalysts is crucial for achieving high enantiomeric excess in these transformations. jst.go.jp

Organocatalytic Asymmetric Methodologies

Organocatalysis has surfaced as a compelling alternative to metal-based catalysis, offering a different approach to the asymmetric synthesis of complex molecules. unl.pt This field utilizes small organic molecules to catalyze reactions, avoiding the potential for metal contamination in the final product. For the synthesis of chiral α-amino acid derivatives, organocatalytic methods often rely on the formation of chiral enamines or other activated intermediates. unl.pt

In the context of α-functionalized amino acid derivatives, bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol, can activate both the nucleophile and the electrophile simultaneously. This dual activation within a chiral environment facilitates highly stereocontrolled bond formation. While specific examples for this compound are not extensively detailed in the provided literature, the principles of organocatalytic Michael additions or α-aminations are directly applicable. For instance, the conjugate addition of a nitrogen nucleophile to a propenoate derivative, catalyzed by a chiral base, represents a plausible route. The catalyst would control the facial selectivity of the addition, thereby establishing the desired stereochemistry at the α-carbon. unl.ptjku.at

Optimization of Synthetic Routes and Yields

Catalyst and Reagent Selection

The choice of catalyst and reagents is paramount for a successful synthetic outcome. In transition-metal catalyzed routes, the ligand coordinated to the metal center plays a critical role in determining both reactivity and selectivity. For the palladium-catalyzed synthesis of 2-aryl propionic acids, a variety of phosphine ligands have been evaluated. mdpi.com

| Entry | Ligand | Yield of Styrene (%) | Overall Yield of Acid (%) | Reference |

|---|---|---|---|---|

| 1 | NMDPP | 91 | 84 | mdpi.com |

| 2 | NISPCDPP (9) | - | 89 | mdpi.com |

| 3 | ISPCDPP (7) | 90 | 86 | mdpi.com |

For other types of reactions, such as C-H activation, ruthenium catalysts have proven effective. The selection of additives, such as copper salts acting as oxidants, is also crucial for achieving high yields. researchgate.net

Reaction Condition Optimization

Optimizing reaction conditions such as temperature, solvent, pressure, and reaction time is a critical step in maximizing product yield and minimizing side reactions. nih.gov The development of a synthetic route often involves extensive screening of these parameters. researchgate.net

For example, in a ruthenium-catalyzed C-H/C-H cross-dehydrogenative coupling, water was used as a green solvent. The optimal conditions were found to be 5 mol % of the ruthenium catalyst with copper acetate (B1210297) as an oxidant, which delivered the product in 87% isolated yield. researchgate.net The use of molecular oxygen as the terminal oxidant or other carboxylate additives proved to be detrimental to the reaction outcome. researchgate.net

In the one-pot, two-step synthesis of 2-aryl propionic acids, both the Heck reaction and the subsequent carbonylation step required optimization. mdpi.com The Heck reaction was optimized with 20 bar of ethylene at 120 °C, while the carbonylation was best performed at 100 °C under 40 bar of carbon monoxide. mdpi.com

| Parameter | Heck Reaction | Carbonylation | Reference |

|---|---|---|---|

| Temperature | 120 °C | 100 °C | mdpi.com |

| Pressure | 20 bar (Ethene) | 40 bar (CO) | mdpi.com |

| Catalyst System | Pd(OAc)₂ / NISPCDPP | mdpi.com | |

| Solvent | Dioxane | mdpi.com |

The integration of machine learning and artificial intelligence is becoming an increasingly valuable tool for accelerating the optimization of reaction conditions, reducing the need for extensive and time-consuming experimental screening. nih.govbeilstein-journals.orgchemrxiv.org

Isolation and Purification Techniques

The final stage of any synthesis involves the isolation and purification of the target compound from the reaction mixture. The choice of technique depends on the physical properties of the product and the impurities present.

A common procedure for isolating acidic compounds like this compound involves an aqueous workup. After the reaction is complete, the mixture can be acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and induce precipitation. orgsyn.orggoogle.com The crude product is then collected by filtration.

Alternatively, liquid-liquid extraction is frequently employed. The reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether. The combined organic layers are then washed with water or brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed by rotary evaporation. orgsyn.org

For further purification, several methods can be used:

Distillation: For liquid products, distillation under reduced pressure can effectively separate the desired compound from non-volatile impurities. orgsyn.org

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. google.com

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. It is often used to achieve high purity, especially for complex mixtures. google.com

Progress of the reaction and purity of the final product are typically monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). orgsyn.org

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Reaction Pathways for 2-(2-Methoxy-phenylamino)-propionic acid Formation

The formation of the target compound involves the construction of a carbon-nitrogen bond between the aniline (B41778) nitrogen of 2-methoxyaniline and the α-carbon of a propionic acid backbone. Three primary synthetic strategies are considered the most viable: N-arylation of an alanine (B10760859) precursor, the Strecker amino acid synthesis, and the reductive amination of a pyruvate (B1213749) derivative.

N-Arylation of Alanine Esters: A direct and convergent approach is the N-arylation of an alanine ester (e.g., methyl or tert-butyl alaninate) with a reactive 2-methoxyphenyl derivative. Transition metal-catalyzed cross-coupling reactions are the most common methods for this transformation. cdnsciencepub.comacs.org The reaction typically involves coupling an optically pure α-amino acid ester with an aryl halide (like 2-bromoanisole (B166433) or 2-iodoanisole) or an aryl triflate. cdnsciencepub.comacs.org This method provides a direct route to the desired N-aryl amino acid ester, which can then be hydrolyzed to the final carboxylic acid. usc.edu.auresearchgate.net Another related method involves the use of diaryliodonium salts as the arylating agent, which can react with α-amino acid methyl esters to give the N-aryl products in good yields. usc.edu.auresearchgate.net

Strecker Synthesis: The Strecker synthesis is a foundational method for preparing amino acids from aldehydes. wikipedia.orgmasterorganicchemistry.com In a plausible pathway for this compound, acetaldehyde (B116499) would react with 2-methoxyaniline to form an N-substituted imine. wikipedia.org The imine is then attacked by a cyanide nucleophile (from sources like HCN, KCN, or NaCN) to form an α-(N-(2-methoxyphenyl)amino)propanenitrile. organic-chemistry.orgmasterorganicchemistry.com The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions, to yield the target amino acid. wikipedia.orgmasterorganicchemistry.com This classical approach produces a racemic mixture of the amino acid. wikipedia.org

Reductive Amination: Reductive amination offers another robust pathway, starting from a keto-acid precursor. The reaction would involve the condensation of pyruvic acid (or its ester, ethyl pyruvate) with 2-methoxyaniline to form an intermediate imine (or enamine). This intermediate is then reduced in situ to form the desired N-aryl amino acid. researchgate.netcapes.gov.br A variety of reducing agents can be employed, with hydrosilanes in combination with a catalyst being a common choice. nih.gov This method is advantageous as it combines imine formation and reduction into a single synthetic operation. rsc.org

Role of Catalysis in Reaction Mechanisms

Catalysis is integral to the efficiency, selectivity, and practicality of each proposed synthetic pathway. The choice of catalyst dictates reaction conditions and can profoundly influence the stereochemical outcome.

In N-arylation reactions , transition metal catalysts are paramount.

Palladium and Nickel Catalysts: Modern cross-coupling methods heavily rely on palladium and nickel catalysts. cdnsciencepub.comorganic-chemistry.org For instance, palladium precatalysts like t-BuBrettPhos Pd G3 or G4 have been successfully used for the N-arylation of amino acid esters with aryl triflates under mild conditions. acs.org Similarly, air-stable nickel precatalysts such as (PAd-DalPhos)Ni(o-tolyl)Cl have been developed for the coupling of amino acid esters with various (hetero)aryl chlorides, bromides, and tosylates. cdnsciencepub.com The ancillary ligands on these metal centers are crucial for enhancing catalytic performance and preventing side reactions. cdnsciencepub.com

Copper Catalysts: The Ullmann condensation, a copper-catalyzed N-arylation, provides an alternative, particularly for reactions with aryl halides. semanticscholar.org Microwave-enhanced copper-catalyzed protocols have been developed that can be performed in water, offering a greener solvent choice. semanticscholar.org

For the Strecker synthesis , the reaction can be promoted or catalyzed in several ways.

Acid/Base Promotion: The reaction is traditionally promoted by mild acid, which facilitates both the initial imine formation and the final nitrile hydrolysis. organic-chemistry.orgmasterorganicchemistry.com

Lewis Acid and Organocatalysis: To improve reaction rates and control stereochemistry, various catalysts have been developed. These include titanium and aluminum-based Lewis acid complexes that can activate the imine for nucleophilic attack by cyanide. organic-chemistry.org Supramolecular catalysts, such as β-cyclodextrin, have been shown to catalyze the Strecker reaction in water under neutral conditions. organic-chemistry.org

In reductive amination , catalysis is key for the reduction step.

Indium Catalysts: Indium salts, such as In(OAc)₃ and InI₃, have been shown to be effective catalysts for the reductive amination of keto acids with primary amines using a hydrosilane as the reductant. nih.gov This system is noted for its tolerance of various functional groups. nih.gov

Metal-Free Reduction: Catalyst-free methods have also been developed. For example, the reductive amination of levulinic acid with anilines has been achieved using bis(pinacolato)diboron (B136004) (HBpin) as the reducing agent in the absence of any metal catalyst or solvent. researchgate.net

| Synthetic Pathway | Catalyst/Promoter | Role of Catalyst | Typical Substrates |

| N-Arylation | Palladium or Nickel complexes (e.g., with Buchwald or DalPhos ligands) cdnsciencepub.comacs.org | Activates aryl halide/triflate for C-N bond formation | Alanine ester, 2-bromoanisole |

| N-Arylation | Copper(I) salts (e.g., CuI) semanticscholar.org | Facilitates Ullmann-type coupling | Alanine, 2-iodoanisole |

| Strecker Synthesis | H⁺ / OH⁻ masterorganicchemistry.com | Promotes imine formation and nitrile hydrolysis | Acetaldehyde, 2-methoxyaniline, KCN |

| Strecker Synthesis | Titanium/Aluminum complexes organic-chemistry.org | Lewis acid activation of imine, enhances stereoselectivity | Imine from acetaldehyde and 2-methoxyaniline |

| Reductive Amination | Indium salts (e.g., In(OAc)₃) + Hydrosilane nih.gov | Catalyzes the reduction of the intermediate imine | Pyruvic acid, 2-methoxyaniline |

This table provides an interactive summary of catalytic systems for analogous reactions.

Stereochemical Outcomes and Mechanistic Implications

The target molecule, this compound, possesses a stereocenter at the α-carbon. Controlling the stereochemistry to produce a single enantiomer (either (R) or (S)) is a critical aspect of its synthesis, as different stereoisomers can have vastly different biological properties. cdnsciencepub.com

The classical Strecker synthesis and standard reductive amination pathways, without any chiral influence, will inherently produce a racemic mixture (a 1:1 ratio of R and S enantiomers). wikipedia.org This is because the nucleophilic attack on the planar imine intermediate is equally likely from either face.

Achieving stereoselectivity requires one of three main strategies:

Substrate Control: Starting with an enantiomerically pure precursor. In the N-arylation pathway, if one starts with optically pure L-alanine or D-alanine methyl ester, the goal is to perform the coupling reaction with enantioretention , meaning the stereochemistry of the starting material is preserved in the product. cdnsciencepub.comacs.org The development of mild reaction conditions and carefully selected catalyst/ligand systems is crucial to prevent base-mediated racemization of the α-stereocenter. cdnsciencepub.comacs.org The use of sterically bulky ester groups, such as a tert-butyl ester, has been shown to limit racemization. cdnsciencepub.com

Chiral Catalysis (Asymmetric Synthesis): Employing a chiral catalyst that can differentiate between the two faces of the prochiral imine intermediate.

Asymmetric Strecker Reaction: Chiral Lewis acid catalysts, such as those based on titanium or aluminum complexes with chiral ligands, have been developed to catalyze the enantioselective cyanation of imines. organic-chemistry.org

Asymmetric Reductive Amination: This can be achieved using a chiral transition metal catalyst (e.g., rhodium or iridium with chiral phosphine (B1218219) ligands) that facilitates enantioselective hydrogenation of the imine intermediate.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been widely used in amino acid synthesis.

The mechanistic implication for achieving stereocontrol is that the transition state leading to one enantiomer must be energetically favored over the transition state leading to the other. In catalytic asymmetric reactions, this is achieved through non-covalent interactions between the substrate and the chiral catalyst, creating a diastereomeric transition state complex that lowers the activation energy for the formation of one specific product enantiomer.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(2-Methoxy-phenylamino)-propionic acid. By probing the magnetic properties of atomic nuclei, primarily 1H and 13C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

1H NMR Applications.

Proton (1H) NMR spectroscopy of this compound reveals distinct signals for each type of proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about adjacent atoms.

The aromatic protons on the methoxy-phenyl ring typically appear in the downfield region (around 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and multiplicities depend on the substitution pattern and the electronic effects of the methoxy (B1213986) and amino groups. The methoxy (-OCH3) group protons are expected to appear as a sharp singlet further upfield, typically around 3.8 ppm.

The protons of the propionic acid moiety also give characteristic signals. The proton on the α-carbon (the carbon attached to both the nitrogen and the carboxyl group) is expected to be a quartet if coupled to the methyl group protons, and its chemical shift would be influenced by the neighboring electron-withdrawing groups. The methyl (-CH3) group protons would appear as a doublet, coupled to the α-carbon proton. The acidic proton of the carboxylic acid (-COOH) group is often a broad singlet and can appear over a wide range of chemical shifts, depending on the solvent and concentration. The N-H proton of the secondary amine also gives a signal whose chemical shift and appearance can vary based on solvent and hydrogen bonding.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C6H4) | 6.5 - 7.5 | Multiplet |

| α-CH | 4.0 - 4.5 | Quartet |

| OCH3 | ~3.8 | Singlet |

| β-CH3 | 1.4 - 1.6 | Doublet |

| N-H | Variable | Singlet/Broad |

13C NMR Applications.

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon of the carboxylic acid is typically the most downfield signal, appearing around 170-180 ppm. The aromatic carbons resonate in the 110-160 ppm region, with the carbon attached to the oxygen of the methoxy group being particularly deshielded. The α-carbon of the propionic acid moiety is expected in the 50-60 ppm range, while the methoxy carbon will also be in this region. The aliphatic methyl carbon is the most upfield signal, typically below 20 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic acid) | 170 - 180 |

| C-O (Aromatic) | 145 - 155 |

| C-N (Aromatic) | 135 - 145 |

| Aromatic CH | 110 - 130 |

| α-C | 50 - 60 |

| OCH3 | 55 - 60 |

Advanced NMR Techniques for Stereochemical Assignment.

For molecules with stereocenters, such as this compound (which has a chiral α-carbon), advanced NMR techniques are invaluable for determining the three-dimensional structure. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish through-space proximity between protons. For instance, NOESY can reveal correlations between the N-H proton and the α-proton, as well as between the protons of the phenyl ring and the propionic acid side chain, helping to define the preferred conformation of the molecule in solution. Two-dimensional correlation experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are also essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Vibrational Spectroscopy (IR, FT-IR, Raman) for Molecular Characterization.

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands are expected. The O-H stretch of the carboxylic acid will appear as a very broad band in the 2500-3300 cm-1 region. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1730 cm-1. The N-H stretch of the secondary amine is expected in the 3300-3500 cm-1 region. The C-O stretching vibrations of the ether and carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm-1. Aromatic C-H stretching is observed above 3000 cm-1, while aromatic C=C stretching vibrations give rise to peaks in the 1400-1600 cm-1 range.

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman, the aromatic ring vibrations and the C=O stretch can be strong. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1730 |

| Secondary Amine | N-H stretch | 3300 - 3500 |

| Aromatic Ring | C-H stretch | > 3000 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

Mass Spectrometry (MS) in Compound Identification and Purity Assessment.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular weight, which in turn confirms its elemental formula.

The mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the intact molecule. The fragmentation pattern provides clues about the structure. Common fragmentation pathways for amino acids include the loss of the carboxyl group (-COOH) as a radical, leading to a significant [M-45]+ peak. Other fragmentations may involve the cleavage of the Cα-Cβ bond or fragmentation of the aromatic ring and methoxy group. The study of these fragmentation patterns can help to confirm the proposed structure. Mass spectrometry is also a highly sensitive method for assessing the purity of the compound.

UV-Visible Spectroscopy in Electronic Structure Studies.

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π-electron system of the aromatic ring. Aromatic amino acids typically show absorption bands in the UV region. Phenylalanine, a related natural amino acid, has absorption maxima around 200-220 nm and a weaker, structured band around 260 nm.

For this compound, the presence of the methoxy and amino substituents on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609) or phenylalanine. This is due to the electron-donating nature of these groups, which extends the conjugation and lowers the energy of the electronic transitions. The UV-Vis spectrum can be used to confirm the presence of the substituted aromatic chromophore and can also be useful for quantitative analysis. Theoretical calculations can complement experimental UV-Vis spectra to provide a deeper understanding of the electronic structure and transitions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Crystal Structure Analysis using X-ray Diffraction

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is made possible through the powerful technique of X-ray diffraction (XRD). This analytical method relies on the scattering of a collimated beam of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern, a unique fingerprint of the crystalline material, provides detailed information about the unit cell dimensions, symmetry, and the precise coordinates of each atom.

For the specific compound, this compound, a comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield any publicly available single-crystal X-ray diffraction data. Consequently, a detailed experimental analysis of its crystal structure, including specific bond lengths, angles, and torsion angles, cannot be presented at this time.

While experimental data for the title compound is not available, analysis of closely related structures, such as other fenamic acid derivatives, provides a general framework for understanding the potential solid-state features of this compound. For instance, studies on similar aromatic carboxylic acids have revealed common structural motifs and intermolecular interactions that are likely to be relevant.

Molecular Conformation in Solid State

In the absence of direct experimental data for this compound, its molecular conformation in the solid state can be hypothesized based on the structures of analogous compounds. The conformation of a molecule in a crystal is influenced by a delicate balance of intramolecular and intermolecular forces. Key conformational features would include the relative orientation of the methoxy group, the phenylamino (B1219803) moiety, and the propionic acid side chain.

Intermolecular Interactions and Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid.

For this compound, several types of intermolecular interactions would be anticipated to play a crucial role in its crystal packing:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). It is highly probable that strong O-H···O hydrogen bonds would be a dominant feature, leading to the formation of characteristic dimers or catemeric chains. The secondary amine (N-H) also provides a hydrogen bond donor site, which could interact with the methoxy oxygen or the carbonyl oxygen of a neighboring molecule.

C-H···π Interactions: The crystal structure of related aromatic propanoic acids, such as (S)-2-methoxy-2-(9-phenanthryl)propanoic acid, has revealed the presence of C-H···π interactions, where a hydrogen atom attached to a carbon atom interacts with the π-electron cloud of an aromatic ring. rsc.org It is conceivable that similar interactions contribute to the packing of this compound.

The interplay of these various intermolecular forces would dictate the specific three-dimensional architecture of the crystal lattice. A detailed understanding of these interactions awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, HF, TD-DFT)

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. Methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Time-Dependent DFT (TD-DFT) are employed to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system. researchgate.net DFT, particularly with hybrid functionals like B3LYP and B3PW91, has become a standard for its balance of computational cost and accuracy in predicting the properties of organic molecules. researchgate.netepstem.netepstem.net These calculations provide a theoretical basis for a molecule's geometry, stability, and spectroscopic profile.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comnih.gov This is achieved using methods like DFT with a specific basis set, such as 6-311G(d,p), which defines the mathematical functions used to model the atomic orbitals. nih.govresearchgate.net

Conformational analysis extends this by exploring the molecule's various spatial arrangements (conformers) that arise from rotation around single bonds. nih.gov For phenylpropionic acids, a relationship has been observed between the dihedral angle of the propionic acid residue relative to the phenyl ring and its biological activity. nih.gov For instance, in related anti-inflammatory compounds, a more open dihedral angle between the phenyl group and the carboxylic acid group (Ph–Cα–COOH) has been correlated with higher activity. nih.gov By calculating the energy for each rotational angle, a potential energy scan can identify the most stable conformers. researchgate.net

Table 1: Example of Conformational Energy Profile This table illustrates a hypothetical energy profile as a function of a key dihedral angle, a common output of conformational analysis.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Stability |

| 0 | 5.2 | Eclipsed, Unstable |

| 60 | 0.5 | Staggered, Stable |

| 120 | 4.8 | Eclipsed, Unstable |

| 180 | 0.0 | Anti-periplanar, Most Stable |

| 240 | 4.8 | Eclipsed, Unstable |

| 300 | 0.5 | Staggered, Stable |

The electronic structure dictates a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis. nih.gov

HOMO-LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govresearchgate.net

Charge Distribution: Methods like Mulliken population analysis or Hirshfeld charge analysis are used to calculate the partial charge on each atom in the molecule. epstem.netmdpi.com This information helps in understanding intermolecular interactions, such as how the molecule might interact with a protein's active site.

Table 2: Illustrative Electronic Properties Calculated via DFT This table shows representative electronic property values for a related methoxy-phenyl derivative, as would be calculated using DFT methods.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

Quantum chemical calculations can predict various types of spectra, which can then be compared with experimental results to confirm a molecule's structure.

Vibrational Spectroscopy (FTIR): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. These calculated frequencies are often systematically scaled to correct for approximations in the theory and achieve better agreement with experimental data. researchgate.netepstem.net

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule. researchgate.netepstem.net These theoretical shifts are then correlated with experimental values to aid in signal assignment.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. researchgate.netscispace.com This allows for the prediction of the maximum absorption wavelength (λmax) in a UV-Visible spectrum, providing insight into the molecule's chromophores.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 2-(2-Methoxy-phenylamino)-propionic acid) when bound to a second molecule (a receptor, typically a protein). nih.govtechnologynetworks.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. researchgate.net The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov For example, in studies of related propanoic acid derivatives, docking has been used to predict binding modes within the active sites of enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs). nih.govresearchgate.net

Table 3: Representative Molecular Docking Results This table provides an example of typical data obtained from a molecular docking simulation against a hypothetical protein target.

| Parameter | Result | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Strength of the ligand-receptor interaction |

| Interacting Residues | TYR 101, SER 350, ARG 412 | Specific amino acids involved in binding |

| Key Interactions | Hydrogen bond with SER 350, π-π stacking with TYR 101 | The nature of the forces stabilizing the complex |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Investigations

SAR and QSAR studies aim to correlate a molecule's chemical structure with its biological activity.

Structure-Activity Relationship (SAR): SAR explores how specific functional groups and structural features of a molecule contribute to its activity. nih.gov For phenolic acids, theoretical studies have shown that features like methoxy (B1213986) groups (–OCH₃) and phenolic hydroxyls (–OH) significantly enhance antioxidant activity. nih.gov The position and number of these groups influence the molecule's ability to donate a hydrogen atom or an electron, which can be computationally modeled by calculating parameters like bond dissociation enthalpy. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR takes this a step further by creating a mathematical model that quantitatively links a molecule's physicochemical properties (known as molecular descriptors) to its activity. pensoft.net These models can be used to predict the activity of new, unsynthesized compounds. pensoft.netmdpi.com

Molecular descriptors are numerical values that characterize the properties of a molecule. They are the foundation of any QSAR model. Analysis of these descriptors can reveal which properties are most important for a desired biological effect. For instance, studies on related compounds have found that antioxidant activity may increase with a higher dipole moment and lower molecular volume and lipophilicity. pensoft.net Common categories of descriptors include:

Electronic Descriptors: These describe the electronic properties, such as HOMO/LUMO energies, dipole moment, and partial atomic charges.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., LogP), which is crucial for its ability to cross cell membranes.

Table 4: Common Molecular Descriptors Used in QSAR Analysis

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | HOMO Energy | Electron-donating ability |

| Steric | Molecular Volume | Size and bulkiness of the molecule |

| Hydrophobic | LogP | Lipophilicity / Water solubility |

| Topological | Wiener Index | Molecular branching and compactness |

Molecular Recognition Mechanisms

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Understanding these mechanisms is crucial for explaining how a molecule like this compound might interact with a biological target, such as an enzyme or receptor.

Intermolecular Forces (Hydrogen Bonding, Pi-Pi Stacking, Steric Interactions)

The interactions of this compound are governed by a combination of intermolecular forces, primarily hydrogen bonding, pi-pi stacking, and steric interactions.

Hydrogen Bonding: The carboxylic acid group (-COOH) and the secondary amine (-NH-) group in this compound are potent hydrogen bond donors and acceptors. The methoxy group (-OCH₃) can also act as a hydrogen bond acceptor. These groups can form strong hydrogen bonds with amino acid residues in a protein's binding pocket, such as lysine, arginine, serine, and threonine. In the solid state, these groups would be expected to form intermolecular hydrogen bonds, influencing the crystal packing. For instance, mefenamic acid, a related compound, forms centrosymmetric dimers through O-H···O hydrogen bonds between their carboxylic acid groups. acs.org

Pi-Pi Stacking: The molecule contains two aromatic rings: a phenyl ring and a methoxy-substituted phenyl ring. These rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a biological target. citedrive.com These interactions, where the pi-orbitals of the aromatic rings overlap, contribute significantly to the binding affinity and specificity. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will affect the strength of this interaction.

Summary of Potential Intermolecular Interactions:

| Interaction Type | Functional Groups Involved | Potential Interaction Partners in Biological Systems |

| Hydrogen Bonding | Carboxylic acid (-COOH), Secondary amine (-NH-), Methoxy (-OCH₃) | Amino acid residues (e.g., Lys, Arg, Ser, Tyr), Water |

| Pi-Pi Stacking | Phenyl ring, Methoxy-substituted phenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Steric Interactions | Entire molecule, particularly the methoxy and propionic acid groups | Complementary shaped binding pockets in proteins |

Chirality and Enantioselective Research

Enantiomer Separation Techniques

The resolution of racemic mixtures into individual enantiomers is a fundamental process in stereochemistry. Common methods include chromatography with a chiral stationary phase and crystallization of diastereomeric salts.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the resolution of chiral arylpropionic acids due to their broad applicability. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Despite the widespread use of this technique for related compounds like phenoxypropionate derivatives, specific studies detailing the successful HPLC separation of 2-(2-Methoxy-phenylamino)-propionic acid enantiomers are not present in the surveyed literature. ntu.edu.tw Consequently, there is no available data on optimized conditions, such as the specific CSP, mobile phase composition, or the resulting resolution and elution order for this compound.

Diastereomeric Salt Formation and Crystallization

A classic and effective method for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org The resulting diastereomeric salts possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. mdpi.com After separation, the chiral auxiliary is removed, yielding the purified enantiomers of the original acid.

Commonly used resolving agents for acidic compounds include chiral amines like brucine, 1-phenylethylamine, and quinotoxine. wikipedia.orglibretexts.org While this is a standard and powerful resolution strategy, there are no specific published reports detailing the application of this method to this compound. Information regarding a suitable chiral base, solvent system, and the efficiency of such a resolution is currently unavailable.

Absolute Configuration Determination

Determining the absolute three-dimensional arrangement of atoms at the stereocenter is crucial for understanding its biological and chemical properties.

NMR Anisotropy Method

The NMR anisotropy method is a powerful technique for assigning the absolute configuration of chiral molecules without the need for crystallization. This method often involves derivatizing the chiral compound with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or 2-methoxy-2-(naphthyl)propionic acid. lookchem.comhebmu.edu.cn The resulting diastereomers exhibit different NMR chemical shifts (specifically ¹H or ¹⁹F) due to the anisotropic effect of the CDA's aromatic ring, allowing for the determination of the absolute configuration based on established models. frontiersin.org

Research has successfully applied this method to determine the absolute configuration of the structurally related compound 2-methoxy-2-(2-naphthyl)propionic acid. lookchem.com However, no studies have been published that apply the NMR anisotropy method to this compound, and thus no specific data on chemical shift differences (Δδ) for its diastereomeric derivatives exist.

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov The technique provides an unambiguous three-dimensional structure of the molecule in the crystalline state. To determine the absolute configuration of an enantiomer, one can analyze a crystal of the pure enantiomer or, more commonly, a diastereomeric salt formed with a chiral molecule of a known absolute configuration. nih.gov The analysis of anomalous dispersion data, often summarized by the Flack parameter, confirms the correct enantiomeric assignment. nih.gov

While X-ray crystallography is a gold-standard technique, a search of crystallographic databases reveals no public crystal structure reports for either enantiomer of this compound or its diastereomeric salts. Therefore, definitive structural data, including bond lengths, angles, and absolute stereochemistry from this method, is not available.

Advanced Derivatives and Ligand Design Based on 2 2 Methoxy Phenylamino Propionic Acid Scaffold

Synthesis of Novel Derivatives with Modified Functional Groups

The synthesis of novel derivatives from a parent scaffold is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). For the 2-(2-methoxy-phenylamino)-propionic acid scaffold, various functional group modifications can be envisioned to modulate its biological activity. These modifications can target the carboxylic acid moiety, the secondary amine, or the aromatic ring.

One common approach involves the derivatization of the carboxylic acid group to form esters or amides. For instance, the reaction of the parent acid with various alcohols or amines in the presence of a coupling agent can yield a library of ester and amide derivatives. A study on the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated the preparation of a corresponding methyl ester by reacting the parent acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov This ester could then be further converted into a hydrazide by treatment with hydrazine (B178648) hydrate, providing a versatile intermediate for the synthesis of hydrazones and other heterocyclic derivatives. nih.gov

Modification of the phenyl ring is another key strategy. The introduction of various substituents, such as halogens, alkyl, or nitro groups, can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced biological activity. The synthesis of aromatic ring-substituted methylphenidate analogs, for example, was achieved by the alkylation of 2-bromopyridine (B144113) with anions derived from substituted phenylacetonitriles. nih.gov This highlights a potential route for introducing diversity onto the phenyl ring of the this compound scaffold.

Furthermore, the secondary amine provides another site for modification. For example, N-alkylation or N-acylation could be performed to introduce different groups. The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives involved the initial reaction of 4-aminophenol (B1666318) with acrylic acid or methyl acrylate, demonstrating the formation of the N-phenyl-β-alanine core structure. nih.gov

A summary of potential synthetic modifications is presented in the table below.

| Functional Group | Modification | Potential Reagents and Conditions | Example from Analogous Compounds |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester. nih.gov |

| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Synthesis of 2-(3-benzoylphenyl)propanohydroxamic acid. nih.gov |

| Phenyl Ring | Halogenation | N-Halosuccinimide (e.g., NBS, NCS) | Synthesis of m-bromo-threo-methylphenidate. nih.gov |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | General method for aromatic nitration. |

| Secondary Amine | N-Alkylation | Alkyl halide, Base | General method for amine alkylation. |

| Secondary Amine | N-Acylation | Acyl chloride, Base | General method for amine acylation. |

Scaffold Modification and Homologation

Beyond simple functional group modification, altering the core scaffold of this compound through modification and homologation can lead to the discovery of novel compounds with significantly different properties. Scaffold modification involves changing the size or type of rings in the core structure, while homologation refers to the systematic extension of a carbon chain within the molecule.

One approach to scaffold modification is to replace the phenyl ring with other aromatic or heteroaromatic systems. This can influence the compound's interaction with biological targets and alter its pharmacokinetic profile. For instance, in the development of synthetic cathinones, modifications to the aromatic ring, such as the introduction of a methyl group (e.g., 4-methyl-pentedrone), have been explored to understand their structure-activity relationships. frontiersin.org

Homologation of the propionic acid side chain is another important strategy. For example, extending the chain to a butyric or valeric acid derivative could alter the molecule's flexibility and its ability to bind to a target protein. An in silico study on ibuprofen (B1674241) derivatives proposed modifying the propionic acid to a 4-oxo-butyric acid moiety. nih.gov This change in the side chain length and functionality could lead to different binding interactions.

The synthesis of 2-(4-alkylphenyl) propanoic acid provides an example of building the core scaffold. It involves a Friedel-Crafts reaction between an alkyl benzene (B151609) and ethyl 2-chloro-propionate, followed by hydrolysis to yield the final product. google.com This type of reaction could potentially be adapted to synthesize analogs of this compound with different alkyl substituents on the phenyl ring.

A table summarizing potential scaffold modifications and homologation strategies is provided below.

| Modification Type | Strategy | Potential Synthetic Approach | Example from Analogous Compounds |

| Scaffold Modification | Phenyl Ring Replacement | Synthesis from alternative starting materials (e.g., aminopyridine) | Synthesis of methylphenidate analogs from 2-bromopyridine. nih.gov |

| Homologation | Side Chain Extension | Use of longer chain starting materials (e.g., 4-chlorobutyrate) | Proposed modification of ibuprofen to a 4-oxo-butyric acid derivative. nih.gov |

| Scaffold Modification | Ring Fusion | Annulation reactions on the phenyl ring | Not directly observed in provided literature for this scaffold. |

Computational Design of Ligands (theoretical)

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the theoretical design of ligands with desired properties before their actual synthesis. These in silico methods can save significant time and resources by prioritizing the most promising candidates for experimental investigation.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a target protein. For the this compound scaffold, docking studies could be employed to understand how its derivatives might interact with a specific biological target. For example, in a study of 2-(3-benzoylphenyl)propanoic acid derivatives, flexible ligand docking was used to investigate their interactions with matrix metalloproteinases and cyclooxygenases. nih.govresearchgate.net The results of such studies can guide the design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational method that correlates the chemical structure of a series of compounds with their biological activity. A 3D-QSAR study on thieno-pyrimidine derivatives, for instance, used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify key structural features responsible for their inhibitory activity. mdpi.com A similar approach could be applied to a library of this compound derivatives to build a predictive model for their biological activity.

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is also crucial in the early stages of drug design. These predictions help to identify potential liabilities that could lead to the failure of a drug candidate in later stages of development. An in silico evaluation of ibuprofen and its derivatives predicted their oral bioavailability and toxicity profiles, highlighting the utility of these methods in assessing the drug-likeness of new compounds. nih.govresearchgate.net

The following table outlines key computational methods and their application in ligand design based on the this compound scaffold.

| Computational Method | Application | Information Gained | Example from Analogous Compounds |

| Molecular Docking | Predict binding mode and affinity | Understanding ligand-receptor interactions, guiding rational design. | Docking of 2-(3-benzoylphenyl)propanoic acid derivatives into cyclooxygenase active site. nih.govresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive models of activity | Identifying key structural features for activity, predicting potency of new analogs. | 3D-QSAR analysis of thieno-pyrimidine derivatives as cancer inhibitors. mdpi.com |

| ADMET Prediction | Assess drug-likeness | Predicting pharmacokinetic and toxicity properties. | In silico toxicity prediction for ibuprofen derivatives. nih.govresearchgate.net |

| Molecular Dynamics Simulation | Analyze conformational changes and binding stability | Understanding the dynamic behavior of the ligand-receptor complex. | Thermodynamic profile analysis of benzoylpropionic acid derivatives. nih.gov |

Potential Roles As Research Intermediates and Auxiliaries

Use in Chiral Synthesis as a Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. This strategy is fundamental to producing enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. The process typically involves the reaction of a racemic mixture with a single enantiomer of a chiral auxiliary to form diastereomers. These diastereomers, having different physical properties, can then be separated.

While the direct application of 2-(2-Methoxy-phenylamino)-propionic acid as a chiral auxiliary is not extensively documented in scientific literature, related propionic acid derivatives have proven to be powerful tools in this field. For instance, 2-methoxy-2-(1-naphthyl)propionic acid is recognized as a highly effective chiral auxiliary used for the enantioresolution of alcohols and the determination of their absolute configurations. The effectiveness of such auxiliaries often stems from their ability to induce significant chemical shift differences in NMR spectroscopy between the resulting diastereomeric esters, which simplifies analysis.

The general mechanism for using a chiral acid as an auxiliary involves forming diastereomeric esters or amides, separating them, and then cleaving the auxiliary to yield the enantiomerically pure target molecule. Given its chiral center at the C2 position of the propionic acid chain, this compound theoretically possesses the necessary characteristics to function as a chiral resolving agent for racemic alcohols and amines.

Table 1: Examples of Propionic Acid-Based Chiral Auxiliaries

| Compound Name | Application | Reference |

|---|---|---|

| 2-methoxy-2-(1-naphthyl)propionic acid | Enantioresolution of alcohols | |

| (R)-1-phenylethylamine (used with propionic acids) | Resolution of racemic acids to form diastereomeric salts |

Precursor for Advanced Organic Transformations

The classification of 2-arylpropionic acids as valuable precursors is well-established in organic synthesis. These compounds serve as foundational materials for constructing more elaborate molecules, including a wide array of pharmaceuticals. The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen (B1674241) and Naproxen often involves derivatives of 2-arylpropionic acid.

The reactivity of the carboxylic acid and the N-H group in this compound allows it to be a versatile precursor for various transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the secondary amine can undergo N-alkylation, N-acylation, or participate in coupling reactions. These potential transformations make it a candidate for use in building complex heterocyclic structures or for incorporation into peptide chains. Polyamino acids, for example, have been explored as catalysts in asymmetric synthesis.

Although specific, named advanced organic transformations originating from this compound are not prominently detailed in current research, the fundamental reactivity of its structural class is indicative of its potential. For example, similar propionic acid intermediates are used in the multi-step synthesis of piperidinyl benzoimidazole derivatives with antihistamine activity.

Research into Pharmaceutical and Agrochemical Intermediates

The potential of this compound as an intermediate in the synthesis of bioactive compounds is significant, drawing from the established roles of its structural analogues in both pharmaceuticals and agrochemicals.

In pharmaceutical research, the 2-arylpropionic acid scaffold is a well-known pharmacophore associated with anti-inflammatory properties. Furthermore, research into related phenoxy-propionic acid derivatives has explored their effects on biological targets like hemoglobin. The synthesis of novel 2-phenylpropionic acid derivatives has also been pursued to develop agents with dual functionality, such as combined COX inhibitory and antibacterial activities.

Table 2: Research Applications of Structurally Related Propionic Acids

| Compound Class | Application Area | Finding / Use | Reference |

|---|---|---|---|

| 2-Arylpropionic Acids | Pharmaceuticals | Core structure of NSAIDs like Ibuprofen and Naproxen. | |

| 2-methyl-2'-phenylpropionic acid derivatives | Pharmaceuticals | Intermediates for compounds with antihistamine activity. | |

| 2-[4-[[[(Arylamino)carbonyl]amino]phenoxy]-2-methylpropionic acids | Pharmaceuticals | Investigated for their ability to modify the oxygen affinity of hemoglobin. |

In the agrochemical sector, derivatives of phenoxy-propionic acid are known herbicides. The resolution of their enantiomers is important, as often only one isomer possesses the desired biological activity. While the direct lineage from this compound to a commercialized agrochemical is not established, its structure fits the general profile of compounds investigated for such applications. Its development could follow established synthetic routes for similar molecules, such as phase transfer catalysis, which has been used to improve the yield and efficiency of producing related phenoxy-propionic acids.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methoxy-phenylamino)-propionic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves coupling 2-methoxyaniline with propionic acid derivatives. Key steps include:

- Alkylation/Condensation : Use nucleophilic substitution with activated propionic acid esters (e.g., ethyl 2-bromopropionate) under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic Optimization : Tetrabutylammonium bromide (TBAB) enhances reaction efficiency in biphasic systems (water/organic solvent) by phase-transfer catalysis .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity.

Table 1: Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | Ethyl 2-bromopropionate, K₂CO₃, TBAB, 50°C | 75 | 90 |

| Acid Hydrolysis | HCl (pH 1-2), reflux | 85 | 95 |

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides, chlorates) and reactive metals (e.g., sodium, magnesium) to prevent explosive reactions .

- Storage : Use airtight containers in cool (<25°C), dry environments with inert gas (N₂) purging to minimize hydrolysis .

- Exposure Mitigation : Conduct operations in fume hoods with PPE (gloves, lab coats) and monitor air quality via OSHA-compliant sampling .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve methoxy (-OCH₃, δ ~3.8 ppm) and propionic acid backbone (δ 1.2–2.5 ppm) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/0.1% formic acid (70:30) .

- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M-H]⁻ at m/z 224.1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data (e.g., carcinogenicity vs. non-hazardous classification)?

Methodological Answer:

- In Vitro Assays : Perform Ames tests (bacterial mutagenicity) and mammalian cell genotoxicity assays (e.g., micronucleus test) to validate carcinogenic potential .

- Dose-Response Studies : Compare LD₅₀ values across species (e.g., rodent models) to assess interspecies variability. Evidence from structurally similar phenoxypropionic acids suggests renal toxicity at >500 mg/kg .

- Meta-Analysis : Cross-reference data from IRIS, IARC, and EPA databases to identify gaps in chronic exposure studies .

Q. What strategies improve enantiomeric resolution for chiral derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) for baseline separation .

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to hydrolyze racemic esters into enantiopure acids (ee >98%) .

- Crystallization : Diastereomeric salt formation with (R)-1-phenylethylamine enhances optical purity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Target aryl hydrocarbon receptor (AhR) or COX-2 using AutoDock Vina; prioritize derivatives with lower binding energy (<-8 kcal/mol) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory activity (IC₅₀) to predict optimal methoxy/amino modifications .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to identify persistent hydrogen bonds .

Q. What experimental protocols validate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Transcriptomics : RNA-seq of treated cell lines (e.g., HepG2) to identify differentially expressed genes (e.g., CYP1A1 upregulation via AhR activation) .

- Metabolomics : LC-MS/MS profiling to track propionic acid incorporation into cellular acyl-CoA pools .

- Knockout Models : CRISPR/Cas9-mediated AhR knockout in zebrafish to confirm pathway-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.